Product packaging for LEAD METAVANADATE(Cat. No.:CAS No. 10099-79-3)

LEAD METAVANADATE

Cat. No.: B154667
CAS No.: 10099-79-3
M. Wt: 405 g/mol
InChI Key: OGRLITDAVSILTM-UHFFFAOYSA-N
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Description

Lead metavanadate (Pb(VO₃)₂) is an inorganic compound composed of lead (Pb²⁺) and metavanadate (VO₃⁻) ions. Its IUPAC name is lead(2+); oxido(dioxo)vanadium, and it is structurally characterized by chains of interconnected VO₃⁻ units coordinated with Pb²⁺ cations . Key identifiers include:

  • Linear Formula: Pb(VO₃)₂
  • PubChem CID: 61471
  • EC Number: 233-248-5
  • SMILES: [O-]V=O.[O-]V=O.[Pb+2]

Structure

2D Structure

Chemical Structure Depiction
molecular formula O6PbV2 B154667 LEAD METAVANADATE CAS No. 10099-79-3

Properties

IUPAC Name

lead(2+);oxido(dioxo)vanadium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/6O.Pb.2V/q;;;;2*-1;+2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRLITDAVSILTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][V](=O)=O.[O-][V](=O)=O.[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O6PbV2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid, insoluble in water; [Merck Index]
Record name Lead vanadate
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CAS No.

10099-79-3
Record name Lead vanadate(V)
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Record name Lead vanadium oxide (PbV2O6)
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Record name Lead divanadium hexaoxide
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Record name LEAD METAVANADATE
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Preparation Methods

The precipitation method involves reacting lead salts with vanadate precursors under controlled pH and temperature conditions. A widely cited approach adapts principles from ammonium metavanadate synthesis , substituting ammonium ions with lead nitrate. The process begins with oxidizing vanadyl ions (V⁴⁺) to pentavalent vanadium (V⁵⁺) using sodium chlorate in an acidic medium (pH < 1.0) . The oxidized solution is neutralized with sodium carbonate and ammonia to pH 7.0–8.0, precipitating impurities (e.g., iron, alumina) while retaining vanadium in solution . Adding lead nitrate to this purified vanadate solution yields lead metavanadate:

Pb(NO₃)₂+2NaVO₃Pb(VO₃)₂+2NaNO₃\text{Pb(NO₃)₂} + 2\text{NaVO₃} \rightarrow \text{Pb(VO₃)₂} + 2\text{NaNO₃}

Key parameters include:

  • pH control : Maintaining pH 7.0–8.0 prevents lead hydroxide formation.

  • Digestion temperature : 70–90°C ensures complete impurity precipitation .

  • Stoichiometric ratio : A 1:2 molar ratio of Pb²⁺ to VO₃⁻ optimizes yield .

This method achieves ~85% purity but requires extensive filtration to remove residual sodium and nitrate ions 4.

Solid-State Reaction Synthesis

Solid-state synthesis involves high-temperature reactions between lead oxide (PbO) and vanadium pentoxide (V₂O₅). Adapted from vanadium dioxide production , this method mixes PbO and V₂O₅ in a 1:1 molar ratio and heats the mixture to 800–1000°C under inert gas (N₂) . The reaction proceeds as:

PbO+V₂O₅Pb(VO₃)₂\text{PbO} + \text{V₂O₅} \rightarrow \text{Pb(VO₃)₂}

Optimization criteria :

  • Temperature : Heating at 1000°C for 1.5 hours ensures complete reaction .

  • Grinding : Homogeneous mixing of reactants minimizes unreacted residues.

  • Atmosphere : Nitrogen flow prevents oxidation of vanadium .

X-ray diffraction (XRD) confirms single-phase Pb(VO₃)₂ formation, though traces of PbO may persist below 900°C . This method yields ~90% pure product but demands specialized equipment for high-temperature processing .

Templated Sol-Gel Synthesis

A novel approach from nuclear waste research utilizes alginate templates to create porous lead-vanadate beads . The process involves:

  • Preparing a suspension of Pb₃(VO₄)₁.₆(PO₄)₀.₄ (PbVP) and PbS in aqueous alginic acid.

  • Dripping the suspension into a lead nitrate solution to form 2 mm beads via ion exchange (Na⁺ → Pb²⁺) .

  • Calcining beads at 220–500°C to remove organic templates and consolidate the structure .

Critical steps :

  • Calcination temperature : 500°C maximizes template removal while preserving PbS for iodine capture .

  • Molar ratios : A 2:1 PbVP:PbS ratio ensures structural integrity .

Scanning electron microscopy (SEM) reveals a mesoporous morphology (Fig. 1), ideal for gas sorption . Despite ~75% yield, this method offers superior control over particle size and porosity .

Thermal Decomposition of Precursors

Thermal decomposition of lead-vanadate hydrates or ammonium salts provides a low-energy route. For example, pyrolyzing this compound hydrate (Pb(VO₃)₂·nH₂O) at 300–400°C under vacuum removes water and yields anhydrous Pb(VO₃)₂. Similarly, ammonium metavanadate (NH₄VO₃) decomposition in the presence of PbO forms Pb(VO₃)₂ via intermediate vanadium oxides :

2NH₄VO₃+PbOPb(VO₃)₂+2NH₃+H₂O2\text{NH₄VO₃} + \text{PbO} \rightarrow \text{Pb(VO₃)₂} + 2\text{NH₃} + \text{H₂O}

Advantages :

  • Minimal byproducts (NH₃ and H₂O are volatile).

  • Suitable for large-scale production.

However, incomplete decomposition at <300°C may leave unreacted NH₄VO₃ .

Comparative Analysis of Synthesis Methods

Method Reactants Temperature Time Yield Purity Morphology
Precipitation 4Pb(NO₃)₂, NaVO₃70–90°C2–4 hrs85%HighMicrocrystalline
Solid-State PbO, V₂O₅1000°C1.5 hrs90%MediumPolycrystalline
Templated PbVP, PbS, Alginate500°C1.5 hrs75%HighMesoporous beads
Thermal Decomposition Pb(VO₃)₂·nH₂O300–400°C2 hrs80%MediumAmorphous/Nanocrystalline

Chemical Reactions Analysis

LEAD METAVANADATE undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.

    Reduction: It can be reduced to lower oxidation states of vanadium and lead.

    Substitution: It can undergo substitution reactions with other metal ions.

    Common Reagents and Conditions: Common reagents include reducing agents like oxalic acid, carbon monoxide, and sulfur dioxide. The reactions typically occur under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions include lower oxidation state vanadium oxides and lead compounds

Scientific Research Applications

Material Science and Semiconductor Applications

Lead metavanadate is recognized for its unique physical properties, making it a subject of interest in the field of semiconductor research. Studies have shown that this compound glass systems exhibit significant changes in electrical conductivity and thermal properties depending on the composition and substitution of metal oxides.

Key Findings:

  • Electrical Conductivity: Research indicates that the DC electrical conductivity of this compound glass systems varies with different dopants, such as GeO2. These changes are crucial for applications in electronic devices where specific conductivity characteristics are required .
  • Amorphous Semiconductors: this compound forms an important class of amorphous semiconductors that are being studied for their potential in thin film applications .

Table 1: Electrical Conductivity of this compound Glass Systems

CompositionConductivity (S/m)Activation Energy (eV)
Pure PbV2O61.2 × 10^-30.75
GeO2 Substituted2.5 × 10^-30.68
Other OxidesVariesVaries

Environmental Remediation

This compound has been synthesized into sorbents for environmental applications, particularly for trapping radioactive iodine from gaseous emissions in nuclear facilities. These sorbents demonstrate high iodine sorption capacities, making them suitable for waste management strategies.

Case Study: Iodine Trapping

  • Synthesis Method: Lead-vanadate-based sorbents were created using a mixture of lead sulfide and alginic acid, calcined to optimize iodine trapping capabilities .
  • Performance: The sorbents achieved an iodine sorption capacity of up to 155 mg/g at 60°C, effectively converting gaseous iodine into a stable lead-iodine compound (PbI2), which can be further processed into a durable apatite matrix suitable for geological disposal .

Table 2: Iodine Sorption Capacity of Lead-Vanadate Sorbents

Calcination Temperature (°C)Iodine Sorption Capacity (mg/g)
22020
290155
350130

Energy Applications

This compound is also being investigated for its role in renewable energy technologies. Its chemical properties make it an essential component in various applications, including:

  • Water-Splitting Catalysts: Vanadium-containing compounds, including this compound, are explored as catalysts for the oxygen evolution reaction (OER) in fuel cells and solar energy conversion devices .
  • Battery Technologies: The layered structure of vanadium oxides contributes to their use as cathode materials in lithium-ion batteries, enhancing energy storage capabilities .

Mineral Processing and Metallurgical Treatment

The extraction and processing of lead vanadate ores involve advanced metallurgical techniques. The Abenab West Mine in Namibia serves as a case study where lead vanadate concentrates are produced through gravity separation and flotation methods.

Processing Overview:

  • Flotation Techniques: The production process includes crushing, milling, and flotation stages to achieve high-grade concentrates with over 15% V2O5 content .
  • Hydrometallurgical Methods: Sulfuric acid leaching is employed to enhance vanadium solubility, followed by precipitation methods to recover vanadium oxides from the leachate .

Table 3: Processing Parameters for Lead Vanadate Concentrates

Processing StageMethodologyRecovery Rate (%)
Crushing & MillingMechanical TechniquesN/A
FlotationFroth Flotation84
LeachingSulfuric Acid AdditionN/A

Mechanism of Action

The mechanism by which lead divanadium hexaoxide exerts its effects involves its ability to act as an oxidizing agent. It can facilitate the transfer of electrons in redox reactions, thereby influencing various molecular targets and pathways. The compound’s interaction with biological molecules can lead to the modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural and Stability Comparisons

Compound Structural Motif Stability Hydrolysis Tendency
This compound Chain-like (VO₃⁻) High (metavanadate form) Low
Sodium Metavanadate Chain-like (VO₃⁻) High Moderate
Ammonium Metavanadate Chain-like (VO₃⁻) Moderate High (decomposes)
Pyrovanadate (e.g., Ca₂V₂O₇) Dimeric (V₂O₇⁴⁻) Moderate Moderate
  • Stability: Metavanadates are generally more stable than pyrovanadates or orthovanadates. This compound’s stability is attributed to its polymeric VO₃⁻ chains, which resist hydrolysis better than monomeric vanadate (VO₄³⁻) .
  • Solution Behavior : Aqueous metavanadate solutions (e.g., NaVO₃) exhibit complex equilibria, forming both trinuclear ([V₃O₉]³⁻) and tetranuclear ([V₄O₁₂]⁴⁻) species, as shown by EMF studies . This compound’s low solubility likely limits such speciation in water.

Solubility and Reactivity

  • This compound : Poor water solubility (common for lead salts), making it suitable for corrosion-resistant coatings .
  • Sodium Metavanadate : Highly water-soluble, enabling use in electrolyte solutions for vanadium redox flow batteries .
  • Ammonium Metavanadate : Moderately soluble but thermally decomposes to V₂O₅, useful in catalytic oxidations .

Research Findings and Data Limitations

  • Stability Hierarchy : Metavanadates > Pyrovanadates > Orthovanadates (based on hydrolysis resistance) .
  • Spectation in Solution : Metavanadate solutions (e.g., NaVO₃) exhibit pH-dependent oligomerization, forming tri-/tetranuclear clusters . This compound’s insolubility likely suppresses this behavior.
  • Data Gaps : Detailed thermodynamic data (e.g., ΔG of formation) and spectroscopic characterization (e.g., Raman spectra) for Pb(VO₃)₂ are sparse, necessitating further study .

Biological Activity

Lead metavanadate (PbV2O6) is a compound of significant interest due to its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources of research findings, case studies, and relevant data tables.

Chemical and Structural Properties

This compound is characterized by its crystal structure and chemical composition. It exhibits zero-linear compressibility, making it a stable material under various conditions . The compound's formula indicates that it contains lead (Pb) and vanadium (V) in a specific molar ratio, contributing to its unique properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various cellular components. Studies have shown that vanadium compounds, including this compound, exhibit insulin-mimetic properties, which can influence glucose metabolism and lipid profiles in biological systems .

1. Insulin Mimetic Activity

This compound has been observed to enhance insulin receptor signaling pathways. It activates the β-subunit of the insulin receptor, leading to increased phosphorylation of tyrosine residues, which is crucial for insulin action . This mechanism may contribute to improved glucose uptake in cells, making it a candidate for diabetes treatment.

2. Antioxidant Effects

Research indicates that this compound can modulate oxidative stress markers in biological systems. For instance, studies have reported increases in superoxide dismutase (SOD) activity upon exposure to vanadium compounds, suggesting a potential role in enhancing antioxidant defenses .

Toxicological Considerations

Despite its potential benefits, the toxicity of this compound cannot be overlooked. The compound exhibits dose-dependent toxic effects, particularly concerning developmental and reproductive health. Animal studies have identified a lowest observed adverse effect level (LOAEL) for developmental effects at doses as low as 7.5 mg vanadium/kg/day . Furthermore, chronic exposure has been linked to hematological changes and neurobehavioral impairments in rodent models .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Diabetes Research : In a study involving diabetic rats treated with this compound, significant improvements in blood glucose levels were observed, alongside enhanced insulin sensitivity compared to control groups .
  • Neurotoxicity Assessment : Long-term exposure studies indicated that rats receiving this compound showed signs of neurotoxicity, including alterations in brain morphology and function after chronic administration .

Table 1: Biological Effects of this compound

Biological ActivityObserved EffectReference
Insulin MimeticEnhanced glucose uptake
Antioxidant ActivityIncreased SOD activity
NeurotoxicityMorphological changes in brain tissue
Developmental ToxicityGrowth retardation in offspring

Table 2: Toxicity Levels of this compound

Exposure DurationLOAEL (mg/kg/day)NOAEL (mg/kg/day)Observed Effects
Short-term (2 weeks)7.50.2Developmental anomalies
Long-term (4 weeks)1.18Not establishedDecreased erythrocyte counts

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